7-bromo-9H-pyrido[3,4-b]indol-6-ol
Description
Structure
3D Structure
Properties
CAS No. |
88704-38-5 |
|---|---|
Molecular Formula |
C11H7BrN2O |
Molecular Weight |
263.09 g/mol |
IUPAC Name |
7-bromo-9H-pyrido[3,4-b]indol-6-ol |
InChI |
InChI=1S/C11H7BrN2O/c12-8-4-9-7(3-11(8)15)6-1-2-13-5-10(6)14-9/h1-5,14-15H |
InChI Key |
OJNAGUJVZYRAKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C3=CC(=C(C=C3N2)Br)O |
Origin of Product |
United States |
Investigations into the Molecular and Cellular Biological Activities of 7 Bromo 9h Pyrido 3,4 B Indol 6 Ol and Analogues
Mechanistic Studies of Antiproliferative Activity in Cancer Cell Lines
Research into the anticancer properties of pyrido[3,4-b]indoles has demonstrated their ability to impede the growth of various cancer cell lines. These studies have begun to unravel the complex mechanisms by which these compounds exert their effects, pointing towards the modulation of key cellular pathways that control cell proliferation and survival.
Cellular Pathway Modulation Leading to Growth Inhibition and Apoptosis
Analogues of 7-bromo-9H-pyrido[3,4-b]indol-6-ol have been shown to effectively inhibit the proliferation of a wide range of human cancer cell lines. Studies on these related compounds indicate that their mode of action involves the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. While the precise pathways activated by the 7-bromo-6-ol derivative are not specifically documented, the general class of pyrido[3,4-b]indoles is understood to interfere with fundamental cellular processes that, when dysregulated, contribute to cancer development.
Elucidation of Intracellular Molecular Targets (e.g., MDM2 protein interactions, kinase inhibition, SIRT6 inhibition)
A significant breakthrough in understanding the anticancer mechanism of this class of compounds came from the identification of potential molecular targets. Computational docking studies and biological assays on pyrido[3,4-b]indole analogues have suggested that the Mouse Double Minute 2 (MDM2) protein is a key interaction partner. nih.govlongdom.org MDM2 is a crucial negative regulator of the p53 tumor suppressor protein. By binding to MDM2, these compounds may prevent the degradation of p53, thereby allowing p53 to halt cell proliferation and induce apoptosis in cancer cells.
Furthermore, the broader family of indole-based compounds has been investigated for their ability to inhibit various kinases, which are enzymes that play a central role in cellular signaling and are often hyperactive in cancer. While direct evidence for this compound is lacking, the potential for kinase inhibition remains an area of interest for this chemical scaffold. Similarly, the inhibition of other enzymes involved in cancer progression, such as the sirtuin 6 (SIRT6) deacetylase, has been explored for related compounds, although specific data for the 7-bromo-6-ol analogue is not available.
Cell Cycle Arrest Induction (e.g., G2/M phase)
A characteristic feature of many antiproliferative pyrido[3,4-b]indole analogues is their ability to induce cell cycle arrest, particularly at the G2/M phase. nih.gov This checkpoint prevents cells from entering mitosis, the process of cell division, thereby halting the proliferation of cancer cells. This effect is often linked to the modulation of proteins that regulate the cell cycle. Although not specifically demonstrated for this compound, it is a plausible mechanism of action given the activity of its structural relatives.
Analysis of Antimicrobial Activity against Pathogenic Microorganisms
In addition to their anticancer potential, various pyrido[3,4-b]indole derivatives have been explored for their ability to combat pathogenic microorganisms.
Inhibition of Bacterial Growth and Biofilm Formation
The core structure of pyrido[3,4-b]indole is found in several natural and synthetic compounds with documented antibacterial properties. These compounds have been shown to inhibit the growth of various bacterial strains. A critical aspect of bacterial pathogenesis and antibiotic resistance is the formation of biofilms, which are structured communities of bacteria embedded in a self-produced matrix. While there is a general interest in the potential of indole (B1671886) derivatives to inhibit biofilm formation, specific studies on the efficacy of this compound against bacterial growth and biofilm production are not currently available in the scientific literature.
Antifungal and Antiparasitic Effects (e.g., Leishmania strains)
The investigation of pyrido[3,4-b]indole analogues has extended to their effects on eukaryotic pathogens, including fungi and parasites. While some derivatives have shown promise in this area, there is no specific data available concerning the antifungal or antiparasitic activity of this compound, for instance, against Leishmania strains.
Evaluation of Antiviral Potential
The antiviral properties of the broader indole and pyrido[3,4-b]indole class of compounds have been a subject of scientific inquiry. While direct studies on this compound are not prevalent in publicly accessible literature, research on analogous structures provides insight into their potential as antiviral agents.
For instance, a bromo-indole derivative, specifically the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, has demonstrated significant in vitro activity against SARS-CoV-2. actanaturae.ruactanaturae.ru This compound was found to completely inhibit the replication of the virus at a concentration of 52.0 μM. actanaturae.ruactanaturae.ru Further analysis determined its half-maximal inhibitory concentration (IC₅₀) to be 1.84 μM, with a selectivity index (SI) of 78.6. actanaturae.ru The antiviral mechanism of this class of compounds may be linked to the inhibition of membrane fusion of the influenza virus, a mode of action observed in the marketed indole-based antiviral drug, umifenovir. nih.gov
The pyrido[3,4-b]indole scaffold itself has been identified as a promising framework for the development of antiviral drugs. nih.gov Researchers have synthesized and evaluated various derivatives for activity against viruses such as HIV and HCV. nih.govfrontiersin.org One study highlighted a derivative, (4-(2-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone, which exhibited notable anti-HIV activity with a half-maximal effective concentration (EC₅₀) of 0.53 μM and a selectivity index of 483. nih.gov
Table 1: Antiviral Activity of Selected Indole and Pyrido[3,4-b]indole Analogues
| Compound/Derivative | Target Virus | Activity Metric | Value |
| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | IC₅₀ | 1.84 μM |
| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | Complete Inhibition | 52.0 μM |
| (4-(2-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone | HIV | EC₅₀ | 0.53 μM |
Exploration of Neurobiological Interactions and Cell-Protective Mechanisms
The neurobiological effects of pyrido[3,4-b]indoles are of significant interest, given their structural similarity to endogenous signaling molecules. Research has explored their interactions with neurotransmitter systems, enzymatic modulation, and influence on neuronal morphology and health.
Patent literature suggests that compounds based on the pyrido[3,4-b]indole scaffold have been investigated for their interaction with key neurotransmitter systems. Specifically, these compounds have been associated with the 5-hydroxytryptamine (serotonin) receptor family and the dopamine (B1211576) receptor family. google.com The modulation of these receptors is a critical aspect of treating various neurological and psychiatric disorders. The general class of pyrido[3,4-b]indoles has also been linked to adrenergic receptors. google.com This indicates a potential for these compounds to influence a broad range of neurological processes.
While direct evidence for this compound as a modulator of Nicotinamide Phosphoribosyltransferase (NAMPT) is lacking, research on structurally related heterocyclic compounds provides a basis for potential interaction. For example, potent inhibitors of human NAMPT have been identified from a class of compounds containing a 1H-pyrazolo[3,4-b]pyridine core. nih.gov These inhibitors demonstrated nanomolar antiproliferation activities in human tumor cell lines, and a representative compound showed efficacy in a mouse xenograft tumor model. nih.gov Although the core structure is different, the study of related nitrogen-containing heterocyclic systems as NAMPT inhibitors suggests a possible avenue for investigation for the pyrido[3,4-b]indole class.
The capacity to promote the growth of neurites is a key indicator of neuroregenerative potential. Patent filings for pyrido[3,4-b]indole derivatives have included claims related to "neuron projection development," suggesting that this class of compounds may have a role in fostering the structural plasticity of neurons. google.com While not directly a pyrido[3,4-b]indole, the compound methyl 3,4-dihydroxybenzoate has been shown to significantly promote neurite outgrowth in cultured cortical neurons in a dose-dependent manner. nih.gov This was associated with an increase in the expression of microtubule-associated protein 2 (MAP2) mRNA and brain-derived neurotrophic factor (BDNF), indicating a potential neurotrophic effect. nih.gov
Table 2: Effect of Methyl 3,4-dihydroxybenzoate on Neurite Outgrowth
| Treatment Concentration | Effect |
| 2 µM | Promotion of neurite outgrowth |
| 4 µM | Promotion of neurite outgrowth |
| 8 µM | Promotion of neurite outgrowth |
Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases. While direct studies on the effect of this compound on mitochondrial function are not available, research on related structures offers some clues. Derivatives of hydrogenated pyrido[4,3-b]indoles, which are structural isomers of the core scaffold of the title compound, have been synthesized as potential neuroprotectors. nih.gov Biological testing has shown that these compounds can modulate the glutamate-dependent uptake of calcium ions in rat cerebral cortex synaptosomes. nih.gov The dysregulation of calcium homeostasis is closely linked to mitochondrial stress and the initiation of cell death pathways in neurodegenerative conditions. nih.gov This suggests that the broader class of pyridoindoles may have a role in stabilizing neuronal function by interacting with pathways that are critical to mitochondrial health.
Computational and Theoretical Chemistry Studies of 7 Bromo 9h Pyrido 3,4 B Indol 6 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in modern chemistry for predicting the intrinsic properties of a molecule. These theoretical studies provide insights into a compound's stability, reactivity, and electronic characteristics without the need for laboratory synthesis.
Electronic Structure Characterization and Molecular Orbital Analysis
A comprehensive study would involve the characterization of the electronic structure of 7-bromo-9H-pyrido[3,4-b]indol-6-ol. This would include the analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO are crucial for determining a molecule's ability to donate and accept electrons, respectively. The energy gap between these frontier orbitals is a key indicator of molecular stability and reactivity.
Reactivity Descriptors
From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, as shown in the table below, provide a numerical basis for understanding its reactivity.
| Reactivity Descriptor | Formula | Significance |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group of atoms to attract electrons towards itself. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution or charge transfer. |
| Chemical Softness (S) | 1/η | The reciprocal of chemical hardness, indicating the ease of change in electron distribution. |
| Electrophilicity Index (ω) | χ2/(2η) | Measures the propensity of a species to accept electrons. |
This table represents the standard reactivity descriptors that would be calculated in a typical quantum chemical study. The actual values for this compound are not available in published literature.
Electrostatic Potential Mapping for Reactive Site Identification
An electrostatic potential (ESP) map would visualize the charge distribution on the surface of the this compound molecule. This color-coded map identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). Such a map is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as potential hydrogen bonding interactions.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein.
Prediction of Ligand-Target Binding Modes and Interactions
Docking studies would be performed to predict the preferred orientation of this compound when bound to the active site of a target protein. These simulations would also identify the specific types of interactions that stabilize the ligand-protein complex. A study on a related series of pyrido[3,4-b]indoles suggests that interactions with proteins like MDM2 can involve a combination of hydrogen bonds, pi-pi stacking, and hydrophobic interactions. nih.gov For this compound, one would expect the hydroxyl and amine groups to be key players in forming hydrogen bonds, while the aromatic rings could participate in pi-pi stacking and hydrophobic interactions.
Elucidation of Structure-Binding Affinity Relationships with Recombinant Proteins (e.g., MDM2, SIRT6)
By calculating the binding energy, docking simulations can provide an estimate of the binding affinity of this compound for target proteins such as Mouse Double Minute 2 homolog (MDM2) and Sirtuin 6 (SIRT6). A study on a 6-methoxy-substituted pyrido[3,4-b]indole derivative indicated specific interactions with key residues in the MDM2 binding pocket, such as Tyr106, Val93, Tyr100, His96, Leu54, and Ile99. nih.gov A similar analysis for this compound would be necessary to understand its specific structure-binding affinity relationships. The presence of the bromine atom and the hydroxyl group at positions 7 and 6, respectively, would likely lead to a unique binding profile compared to other derivatives. However, no such studies have been published for this specific compound with either MDM2 or SIRT6.
The table below outlines the kind of data that would be generated from such a study.
| Target Protein | Predicted Binding Affinity (e.g., kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| MDM2 | Data not available | Data not available | Data not available |
| SIRT6 | Data not available | Data not available | Data not available |
This table is a template for the expected outcomes of molecular docking simulations. The specific data for this compound is currently not available in scientific literature.
Theoretical Studies of Intermolecular Interactions
Computational and theoretical chemistry studies offer profound insights into the intermolecular interactions that govern the behavior of this compound in various chemical and biological environments. These non-covalent interactions, particularly hydrogen bonding, are pivotal in molecular recognition, self-assembly, and interactions with biological targets. Theoretical models allow for a detailed examination of the molecule's capacity to act as a hydrogen bond donor and acceptor, as well as the subtle cooperative effects that can arise in complex hydrogen-bonded networks.
Hydrogen Bonding Donor/Acceptor Capabilities of the Pyrido[3,4-b]indole System
The this compound molecule possesses a rich architecture of hydrogen bonding sites within its pyrido[3,4-b]indole (β-carboline) framework. The system features both hydrogen bond donor and acceptor functionalities, the nature of which is modulated by the electronic properties of its constituent aromatic rings and substituents.
The primary hydrogen bond donor sites are the proton of the indole (B1671886) nitrogen (N9-H) and the proton of the hydroxyl group at the C6 position (O-H). The indole N-H group is a well-established hydrogen bond donor in heterocyclic chemistry. researchgate.net The hydroxyl group introduces an additional, potent hydrogen bond donor site. The acidity, and therefore the donor strength, of these protons is influenced by the electron-withdrawing bromo substituent at the C7 position, which can enhance the partial positive charge on the hydrogen atoms.
The principal hydrogen bond acceptor sites are the lone pair of electrons on the pyridinic nitrogen (N2) and the lone pairs on the oxygen atom of the C6-hydroxyl group. The basicity of the pyridine (B92270) nitrogen makes it a significant acceptor site, a common feature in nitrogen-containing heterocycles. researchgate.netnih.gov The oxygen of the hydroxyl group can also participate as a hydrogen bond acceptor.
Theoretical investigations on related β-carboline systems have shown that the pyridinic nitrogen is a primary site for hydrogen bonding with donor molecules. nih.gov Quantum mechanical calculations on β-carboline derivatives have demonstrated that the formation and nature of hydrogen-bonded complexes are highly dependent on the properties of the interacting molecules. nih.gov For instance, interactions with weak hydrogen bond donors result in the formation of a standard hydrogen-bonded complex (HBC), while stronger donors can lead to the formation of a proton transfer complex (PTC), where the proton is significantly shifted towards the nitrogen acceptor. nih.gov
The specific substitution pattern of this compound, with both a hydroxyl and a bromo group on the benzene (B151609) ring portion of the indole nucleus, creates a nuanced electronic landscape that fine-tunes these hydrogen bonding capabilities.
Table 1: Hydrogen Bonding Sites in this compound
| Site | Type | Description |
| Indole N9-H | Donor | The hydrogen atom attached to the indole nitrogen can participate in hydrogen bonding. |
| Pyridine N2 | Acceptor | The lone pair of electrons on the sp²-hybridized nitrogen of the pyridine ring acts as a hydrogen bond acceptor. |
| Hydroxyl O-H | Donor | The hydrogen atom of the hydroxyl group at position C6 is a strong hydrogen bond donor. |
| Hydroxyl Oxygen | Acceptor | The lone pairs of electrons on the oxygen of the hydroxyl group at C6 can accept a hydrogen bond. |
Cooperative Effects in Hydrogen Bond Complexes
Cooperative effects in hydrogen bonding refer to the phenomenon where the formation of one hydrogen bond influences the strength and properties of adjacent hydrogen bonds in a chain or network. This non-additive effect is a key feature of many complex chemical and biological systems. Theoretical studies on diaza-aromatic β-carbolines have explicitly demonstrated the importance of such cooperative effects. nih.gov
In the context of this compound, cooperativity can manifest when the molecule is involved in multiple hydrogen bonds simultaneously. For example, when the pyridinic nitrogen (N2) acts as a hydrogen bond acceptor, its basicity is increased, which in turn can strengthen the hydrogen bond donating capability of the indole N9-H group through the conjugated π-system.
A significant finding from theoretical studies on related β-carboline systems is that the formation of a stronger proton transfer complex (PTC) can be induced not only by using a stronger hydrogen bond donor but also by increasing the number of donor molecules interacting with the β-carboline. nih.gov This is a direct consequence of the cooperative effect of the hydrogen bonds. nih.gov The collective interaction of multiple weaker donors can lead to a significant polarization of the molecule and facilitate proton transfer, an effect that would not be predicted by considering each hydrogen bond in isolation.
This cooperative enhancement is crucial for understanding how this compound might interact within a structured environment, such as a protein binding site or a crystal lattice, where multiple hydrogen bonding partners are present. The ability of the molecule to participate in these cooperative networks is a key aspect of its intermolecular interaction profile. Theoretical calculations, such as those employing density functional theory (DFT), are essential tools for quantifying these effects, often by analyzing changes in binding energies, geometries, and vibrational frequencies as the size of the hydrogen-bonded cluster increases. unl.edunih.gov
Table 2: Potential Cooperative Hydrogen Bonding Scenarios
| Scenario | Description of Cooperative Effect |
| Chain Formation | A chain of molecules where, for instance, the N9-H of one molecule donates to the N2 of a second, which in turn donates (if protonated) or whose N9-H donates to a third. The strength of each subsequent H-bond is enhanced. |
| Solvent-Mediated Interaction | Water or other protic solvent molecules can form a bridge between the donor and acceptor sites of two this compound molecules, leading to a cooperatively strengthened network. |
| Complex with Multiple Donors | As demonstrated in theoretical studies of β-carbolines, the simultaneous interaction of multiple H-bond donors with the acceptor sites of the molecule can lead to a significant increase in the overall interaction strength and can trigger proton transfer. nih.gov |
Applications of 7 Bromo 9h Pyrido 3,4 B Indol 6 Ol and Its Derivatives in Chemical Biology
Utilization as Chemical Probes for Cellular Pathway Interrogation and Target Validation
Chemical probes are essential tools for dissecting complex biological processes. The pyrido[3,4-b]indole core structure has been the basis for the development of fluorescent probes. For instance, derivatives of 3-formyl-9H-pyrido[3,4-b]indole have been synthesized and their fluorescent properties studied, demonstrating the potential of this scaffold in developing probes. beilstein-journals.org The introduction of a bromine atom and a hydroxyl group at the 7- and 6-positions, respectively, on the 9H-pyrido[3,4-b]indole framework can modulate the electronic and photophysical properties of the molecule, making 7-bromo-9H-pyrido[3,4-b]indol-6-ol a candidate for the development of novel chemical probes.
Furthermore, derivatives of the related pyrido[2,3-b]indole scaffold have been designed as fluorophores and probes, exhibiting sensitivity to the local microenvironment, such as pH changes. nih.gov This highlights the potential to functionalize the this compound scaffold to create probes for interrogating specific cellular pathways and validating the engagement of biological targets. For example, a derivative, 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI), has been identified as an activator of the aryl hydrocarbon receptor (AHR), a key regulator of cellular metabolism and immune responses. nih.gov This demonstrates how pyrido[3,4-b]indole derivatives can be used to probe and understand the function of important signaling pathways.
Contribution to the Rational Design and Discovery of New Chemical Entities
The rational design of new chemical entities with desired biological activities is a cornerstone of modern drug discovery. The pyrido[3,4-b]indole nucleus serves as a valuable starting point for this process. Researchers have synthesized and evaluated a series of novel pyrido[3,4-b]indole derivatives as potent and broad-spectrum anticancer agents. nih.govresearchgate.net These studies often involve computational modeling to predict the binding of these compounds to specific cancer targets, such as MDM2. nih.govresearchgate.net
One study focused on the synthesis of pyrido[3,4-b]indole derivatives with substitutions at various positions, leading to the identification of compounds with significant antiproliferative activity against several cancer cell lines. nih.govresearchgate.net For instance, compound 11 (1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole) showed high potency. nih.govresearchgate.net This highlights how modifications to the pyrido[3,4-b]indole core, such as those present in this compound, can be systematically explored to develop new therapeutic agents.
Another example is the discovery of pyrido[3,4-b]indol-1-one derivatives as novel non-covalent inhibitors of Bruton's tyrosine kinase (BTK), a crucial target in the treatment of certain cancers and autoimmune diseases. nih.govresearchgate.net By employing a scaffold hopping strategy from a known BTK inhibitor, researchers designed and synthesized new pyrido[3,4-b]indol-1-one derivatives with potent inhibitory activity. researchgate.net This approach underscores the versatility of the pyrido[3,4-b]indole scaffold in generating new chemical entities with diverse therapeutic applications.
| Derivative Class | Target | Therapeutic Area | Key Findings |
| Pyrido[3,4-b]indoles | MDM2 | Oncology | Potent broad-spectrum anticancer activity. nih.govresearchgate.net |
| Pyrido[3,4-b]indol-1-ones | BTK (non-covalent) | Oncology, Autoimmune Diseases | Effective inhibition of tumor growth in preclinical models. nih.govresearchgate.net |
| 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole | AHR | Cellular Metabolism | Activation of AHR and induction of downstream gene expression. nih.gov |
Role as a Privileged Scaffold in Heterocyclic Synthesis and Drug Discovery Research
A privileged scaffold is a molecular framework that is able to provide ligands for more than one type of biological target. The pyrido[3,4-b]indole skeleton is widely recognized as such a scaffold in medicinal chemistry. beilstein-journals.org Its rigid, tricyclic structure provides a well-defined three-dimensional arrangement for the presentation of functional groups, allowing for interactions with a variety of biological macromolecules.
The synthesis of diverse libraries of pyrido[3,4-b]indole derivatives is a key strategy in drug discovery. The Pictet-Spengler reaction is a classic method for constructing the β-carboline core, and modern variations, including microwave-assisted one-pot syntheses, have been developed to efficiently generate a wide range of derivatives. nih.gov The functionalization of the pyrido[3,4-b]indole nucleus at various positions allows for the fine-tuning of its pharmacological properties.
The broad spectrum of biological activities associated with this scaffold, including anticancer, antiviral, and anti-Alzheimer's properties, further solidifies its status as a privileged structure. beilstein-journals.org The specific substitutions in this compound, namely the bromine atom and the hydroxyl group, provide handles for further chemical modification, enabling the exploration of a vast chemical space and the potential discovery of novel bioactive molecules.
Future Research Directions and Unexplored Avenues for 7 Bromo 9h Pyrido 3,4 B Indol 6 Ol
Development of Novel and Green Synthetic Methodologies
The synthesis of substituted β-carbolines has traditionally relied on classic methods such as the Pictet-Spengler and Bischler-Napieralski reactions. acs.org While effective, these methods often require harsh conditions, hazardous reagents, and can be limited in their substrate scope. The future of synthesizing 7-bromo-9H-pyrido[3,4-b]indol-6-ol and its analogs lies in the development of more sustainable and efficient "green" synthetic strategies.
Recent advancements in synthetic chemistry offer promising alternatives. For instance, electrochemical synthesis in deep eutectic solvents (DESs) has emerged as a green and atom-efficient method for preparing tetrahydro-β-carboline derivatives. acs.org This approach reduces reaction times and eliminates the need for hazardous catalysts and supporting electrolytes. acs.org Future research should focus on adapting these electrochemical conditions for the synthesis of fully aromatized and specifically substituted β-carbolines like this compound.
Another promising avenue is the use of visible light-photocatalyzed reactions, which can proceed under extremely mild conditions. nih.gov The development of a photocatalytic formal (4+2) cycloaddition of indole-derived bromides with alkenes or alkynes to construct the pyrido[1,2-a]indol-6(7H)-one core showcases the potential of this technology. nih.gov Adapting such methodologies to the pyrido[3,4-b]indole system could provide a highly efficient and environmentally friendly route to this compound.
Furthermore, one-pot cascade reactions catalyzed by transition metals, such as palladium, in aqueous media represent a significant step towards greener synthesis. researchgate.net These methods, which can combine dehydrogenation, cyclization, and aromatization in a single pot, offer rapid access to diverse β-carbolines. researchgate.net A patent has also described a green synthesis method for β-carboline compounds using hydrogen peroxide as an oxidative decarboxylation agent, which is noteworthy for its safety and environmental friendliness. researchgate.net
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| Electrochemical Synthesis in Deep Eutectic Solvents (DESs) | Reduced reaction time, elimination of hazardous catalysts, lower energy consumption. acs.org |
| Visible Light-Photocatalyzed Reactions | Mild reaction conditions, high reaction efficiency, broad substrate scope. nih.gov |
| One-Pot Transition Metal-Catalyzed Cascade Reactions | Increased efficiency, reduced waste, rapid access to diverse derivatives. researchgate.net |
| Hydrogen Peroxide-Mediated Oxidative Decarboxylation | Simple, safe, and environmentally friendly. researchgate.net |
Advanced Mechanistic Studies using Multi-Omics Approaches in Cellular Systems
While preliminary studies suggest that pyrido[3,4-b]indoles possess anticancer properties, the precise mechanisms of action for many derivatives, including this compound, remain to be fully elucidated. nih.gov Future research should move beyond single-target assays and employ systems biology and multi-omics approaches to gain a comprehensive understanding of the compound's effects on cellular systems. nih.govnih.gov
Proteomics: Chemical proteomics, using an immobilized pyrido[2,3-d]pyrimidine (B1209978) ligand as an affinity probe, has successfully identified over 30 human protein kinases as targets for this class of compounds. nih.gov A similar approach with an affinity-based probe for this compound could identify its direct binding partners and reveal novel therapeutic targets. nih.gov Furthermore, proteomic analysis of cells treated with the compound can reveal changes in protein expression and post-translational modifications, providing insights into the affected signaling pathways. nih.govplos.org
Metabolomics and Transcriptomics: Integrating metabolomics and transcriptomics data can provide a more complete picture of the cellular response to the compound. nih.gov For example, transcriptomic analysis can identify genes whose expression is altered upon treatment, while metabolomics can reveal changes in metabolic pathways. nih.gov This integrated approach has been successfully used to enhance the production of β-carotene in microalgae and could be applied to understand the metabolic rewiring induced by this compound in cancer cells. nih.gov
Network Analysis: The vast datasets generated by multi-omics experiments can be analyzed using network biology tools to identify key nodes and pathways that are perturbed by the compound. nih.gov This can help in understanding the flow of information within the cell upon drug treatment and can aid in the identification of synergistic drug combinations. nih.gov
Exploration of Chemical Modifications for Enhanced Target Selectivity
The broad-spectrum activity of many β-carboline derivatives presents both opportunities and challenges. nih.gov While effective against a range of cancer cell lines, a lack of selectivity can lead to off-target effects. Future research should focus on the rational design and synthesis of analogs of this compound with enhanced selectivity for specific cancer-related targets.
Structure-activity relationship (SAR) studies on related pyrido[3,4-b]indoles have shown that substitutions at various positions of the β-carboline core can significantly impact their biological activity and selectivity. nih.govresearchgate.net For example, in a series of pyrido[3,4-b]indoles designed as MDM2 inhibitors, a 1-naphthyl group at C1 combined with a methoxy (B1213986) group at C6 provided the best antiproliferative activity. nih.govresearchgate.net Similarly, modifications at the N-9 position have been shown to influence binding interactions. researchgate.net
Future synthetic efforts should systematically explore the chemical space around the this compound scaffold. This could involve:
Modification of the C1 position: Introducing various aryl or heteroaryl groups to probe interactions with the target protein.
Derivatization of the C6-hydroxyl group: Converting the hydroxyl group to ethers, esters, or other functional groups to modulate solubility and hydrogen bonding capacity.
Substitution at the N9 position: Introducing different alkyl or aryl groups to alter the steric and electronic properties of the molecule.
Functionalization of the C3 and C4 positions: Exploring the introduction of substituents on the pyridine (B92270) ring to fine-tune activity and selectivity. researchgate.net
Computational modeling and quantitative structure-activity relationship (QSAR) studies can play a crucial role in guiding these synthetic efforts, allowing for the prediction of activity and the prioritization of synthetic targets. nih.govnih.gov
Design and Synthesis of Photoactivatable or Affinity Probe Analogs
To definitively identify the molecular targets of this compound and to study its interactions in a complex biological environment, the development of chemical probes is essential. nih.gov Photoactivatable and affinity-based probes are powerful tools for target identification and validation. nih.govnih.govnih.govnih.govresearchgate.netelsevierpure.com
Photoactivatable Probes: These probes incorporate a photoreactive group, such as a diazirine or a benzophenone, which upon irradiation with UV light forms a covalent bond with nearby molecules. thermofisher.com Designing a photoactivatable analog of this compound would enable the covalent labeling and subsequent identification of its binding partners in living cells. nih.govnih.govresearchgate.netelsevierpure.com The diazirine moiety is particularly attractive due to its small size and efficient activation with long-wave UV light. thermofisher.com
Affinity-Based Probes: These probes typically consist of the parent molecule linked to a reporter tag, such as biotin (B1667282) or a fluorescent dye, via a linker. nih.gov An affinity probe based on this compound could be used for affinity purification of its target proteins from cell lysates. nih.gov The design of such probes requires careful consideration of the attachment point of the linker to avoid disrupting the binding of the parent molecule to its target. nih.gov Click chemistry, utilizing an alkyne-functionalized probe and an azide-functionalized reporter, offers a versatile method for probe synthesis and application. nih.gov
The development of such probes will be instrumental in validating the targets identified through computational and multi-omics approaches and in elucidating the compound's mechanism of action at a molecular level.
Investigation of Biophysical Interactions with Biomolecular Targets beyond Enzymes and Receptors
The biological activity of β-carbolines is not limited to interactions with enzymes and receptors. Many compounds in this class are known to interact with nucleic acids. rsc.org The planar, aromatic structure of this compound suggests that it may also intercalate into DNA or bind to specific DNA or RNA structures.
Future research should employ a range of biophysical techniques to investigate the interactions of this compound with biomolecules other than its primary protein targets.
Interaction with Nucleic Acids: Techniques such as UV-Visible and fluorescence spectroscopy, circular dichroism, and viscosity measurements can be used to study the binding of the compound to DNA and RNA. researchgate.net These studies can reveal the mode of binding (e.g., intercalation, groove binding) and the binding affinity. researchgate.net The interaction of novel β-carboline derivatives with calf thymus DNA has been investigated, providing a precedent for such studies. rsc.org
Interaction with other Proteins: Beyond its primary therapeutic targets, the interaction of this compound with abundant proteins, such as human serum albumin (HSA), should be investigated. nih.gov Such interactions can significantly impact the pharmacokinetics and bioavailability of a drug candidate. Fluorescence spectroscopy and molecular docking are powerful tools for characterizing these interactions. nih.gov
Interaction with other Biomolecules: The potential for β-carbolines to interact with other cellular components, such as lipids, should also be explored. The development of multifunctional drugs that target multiple disease-relevant networks is a growing area of interest. plos.org
| Biomolecular Target | Potential Interaction | Investigative Techniques |
| DNA/RNA | Intercalation, Groove Binding | UV-Vis Spectroscopy, Fluorescence Spectroscopy, Circular Dichroism, Viscosity Measurements. rsc.orgresearchgate.net |
| Human Serum Albumin (HSA) | Non-covalent Binding | Fluorescence Spectroscopy, Molecular Docking. nih.gov |
| Lipids | Membrane Interaction | To be explored based on the compound's properties. |
By exploring these uncharted territories, a more complete understanding of the biological profile of this compound can be achieved, potentially revealing new therapeutic applications and guiding the development of next-generation β-carboline-based agents.
Q & A
Q. What are the standard synthetic routes for 7-bromo-9H-pyrido[3,4-b]indol-6-ol, and how do reaction conditions influence yield?
Answer: A common method involves deprotection of intermediates under basic conditions. For example, 3-(1-(7-bromo-9-tosyl-9H-pyrimido[4,5-b]indol-4-yl)octahydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanenitrile (17) reacts with KtBuO in THF at room temperature for 2 hours, followed by extraction with EtOAc and purification. Yield optimization requires precise stoichiometry (e.g., 0.11 mmol substrate vs. 0.80 mmol KtBuO) and inert solvent conditions to avoid side reactions . Alternative routes may use Pd-catalyzed amidation and cyclization, as seen in related pyridoindole syntheses .
Q. How is the structure of this compound validated experimentally?
Answer: Structural confirmation relies on spectral
- 1H-NMR : Protons on the indole and pyridine rings appear as distinct multiplets (δ 7.65–7.71 ppm for H8/H6’ in analogous compounds) .
- MS (ESI+) : Molecular ion peaks (e.g., m/z 316 for related brominated indoles) confirm molecular weight .
- IR : Hydroxyl (-OH) stretches near 3300 cm⁻¹ and aromatic C-Br vibrations at 600–800 cm⁻¹ are critical markers . NIST-standardized data for related compounds (e.g., 1-methyl derivatives) provide reference benchmarks .
Q. What purification techniques are effective for isolating this compound?
Answer:
- Liquid-liquid extraction : Use EtOAc (3 × 25 mL) for partitioning after quenching with NH₄Cl to remove polar byproducts .
- Drying agents : Na₂SO₄ is preferred over MgSO₄ for brominated heterocycles to avoid coordination complications .
- Chromatography : Silica gel columns with gradient elution (e.g., CH₂Cl₂:MeOH 95:5) resolve regioisomers common in fused indole systems .
Advanced Research Questions
Q. How do electronic effects of the bromo and hydroxy substituents influence reactivity in cross-coupling reactions?
Answer: The bromo group acts as a directing moiety for Pd-catalyzed couplings (e.g., Suzuki-Miyaura), while the hydroxy group may require protection (e.g., tosylation) to prevent oxidation. For example, 7-bromo-9-tosyl derivatives enable regioselective functionalization at the C4 position, as demonstrated in palladium-mediated arylations . Computational studies (DFT) on charge distribution can predict reactive sites, but empirical validation via substituent scrambling experiments is essential .
Q. How can conflicting spectral data for brominated pyridoindoles be resolved?
Answer: Contradictions often arise from tautomerism or solvent-dependent shifts. For example:
- Tautomeric equilibria : The 9H vs. 1H indole tautomers alter NMR splitting patterns. Deuterated DMSO or CDCl₃ can stabilize specific forms .
- Solvent effects : Hydroxy protons in polar solvents (e.g., D₂O) may exchange rapidly, broadening signals. Use anhydrous DMSO-d₆ for sharper peaks .
- X-ray crystallography : Absolute configuration determination resolves ambiguities in NOE or COSY data .
Q. What strategies optimize the synthesis of unstable intermediates like 4,7-dichloro-9-tosyl-9H-pyrimido[4,5-b]indole?
Answer:
Q. How does the substitution pattern (e.g., methyl, methoxy) on the pyridoindole core affect biological activity?
Answer: Structure-activity relationship (SAR) studies show:
- Methyl groups at N1 enhance lipophilicity, improving membrane permeability (e.g., 1-methyl derivatives in cytotoxicity assays) .
- Methoxy groups at C6 increase hydrogen-bonding potential, influencing target binding (e.g., kinase inhibition) .
- Bromine at C7 enhances electrophilicity, enabling covalent binding to cysteine residues in enzymes .
Q. What analytical methods differentiate this compound from its regioisomers?
Answer:
- High-resolution MS (HRMS) : Exact mass measurements (<5 ppm error) distinguish Br (79.90 Da) from positional isomers.
- 2D NMR : NOESY correlations between H6 (δ 7.2–7.3 ppm) and adjacent protons confirm substitution patterns .
- HPLC-DAD : Retention times and UV-Vis spectra (λmax ~290 nm for bromoindoles) provide orthogonal validation .
Q. How are computational methods (e.g., DFT, MD) applied to predict the physicochemical properties of this compound?
Answer:
- Solubility prediction : COSMO-RS simulations correlate with experimental logP values (~2.5 for bromoindoles) .
- Reactivity hotspots : Fukui indices identify electrophilic C7 for further functionalization .
- Docking studies : Molecular dynamics (MD) models assess binding to targets like serotonin receptors, leveraging the indole scaffold’s similarity to tryptamine .
Q. What are the best practices for handling air/moisture-sensitive intermediates in its synthesis?
Answer:
- Schlenk techniques : Use argon-purged reaction vessels for Pd-catalyzed steps to prevent catalyst deactivation .
- Drying solvents : Distill THF over Na/benzophenone to achieve <10 ppm H₂O .
- Stability testing : Monitor intermediates via TLC (Rf shifts indicate decomposition) and store at –20°C under N₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
